molecular formula C12H15NO B1276267 1-Benzylpiperidin-2-one CAS No. 4783-65-7

1-Benzylpiperidin-2-one

Cat. No.: B1276267
CAS No.: 4783-65-7
M. Wt: 189.25 g/mol
InChI Key: MLEGMEBCXGDFQT-UHFFFAOYSA-N
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Description

1-Benzylpiperidin-2-one is an organic compound with the molecular formula C12H15NO It belongs to the class of piperidones, which are characterized by a piperidine ring bonded to a ketone group

Biochemical Analysis

Biochemical Properties

1-Benzylpiperidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. This compound acts as an inhibitor of acetylcholinesterase, thereby increasing the levels of acetylcholine in the synaptic cleft. This interaction is crucial for studying the effects of acetylcholine on neural signaling and cognitive functions .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In neuronal cells, it influences cell signaling pathways by modulating the activity of acetylcholinesterase. This modulation leads to altered levels of acetylcholine, which can impact synaptic transmission and neural communication. Additionally, this compound has been observed to affect gene expression and cellular metabolism, potentially altering the expression of genes involved in neurotransmitter synthesis and degradation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. As an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This inhibition results in increased acetylcholine levels, enhancing cholinergic signaling. Furthermore, this compound may interact with other proteins and enzymes, influencing their activity and contributing to its overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of acetylcholinesterase, resulting in persistent changes in neural signaling and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits mild inhibitory effects on acetylcholinesterase, leading to moderate increases in acetylcholine levels. At higher doses, significant inhibition of the enzyme is observed, resulting in pronounced cholinergic effects. Toxicity studies have shown that excessively high doses of this compound can lead to adverse effects, including neurotoxicity and disruptions in normal cellular functions .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These enzymes catalyze the oxidation of this compound, leading to the formation of more polar metabolites that are readily excreted from the body. The compound’s metabolism also involves conjugation reactions, where it is linked to endogenous molecules like glucuronic acid, further enhancing its solubility and excretion .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in target tissues. The compound’s distribution is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and exert its effects on the central nervous system .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and the endoplasmic reticulum. Its activity and function are influenced by its localization, as it interacts with enzymes and proteins within these compartments. Post-translational modifications, such as phosphorylation, may also play a role in directing this compound to specific subcellular locations, thereby modulating its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzylpiperidin-2-one can be synthesized through several methods. One common approach involves the reaction of benzylamine with methyl acrylate, followed by a series of steps including 1,4-addition, Dieckmann condensation, and hydrolysis decarboxylation . Another method involves the cyclization of N-benzyl-4-piperidone under specific conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-Benzylpiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-Benzylpiperidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzylpiperidin-2-one involves its interaction with specific molecular targets. For instance, in the context of its potential use in Alzheimer’s disease, the compound may inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain . This inhibition can enhance cholinergic signaling, which is beneficial in treating cognitive decline associated with Alzheimer’s disease.

Comparison with Similar Compounds

Uniqueness: 1-Benzylpiperidin-2-one is unique due to its specific structural features, which allow for versatile reactivity and potential modifications. Its benzyl group and piperidone core provide a foundation for synthesizing a variety of derivatives with distinct properties and applications.

Properties

IUPAC Name

1-benzylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c14-12-8-4-5-9-13(12)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLEGMEBCXGDFQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20409117
Record name 1-benzylpiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4783-65-7
Record name 1-benzylpiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzyl-2-piperidone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a suspension of sodium hydride (80%, 3.3 g, 0.11 mol) in dry toluene (250 ml) under argon, was added dropwise a solution of δ-valerolactam (9.9 g, 0.10 mol) in toluene (50 ml). When the addition was complete, the mixture was heated under reflux for 1 h, then cooled to ambient temperature. A solution of benzyl bromide (13 ml, 18.8 g, 0.11 mol) in toluene (50 ml) containing dimethyl formamide (1 ml) was then added dropwise over 15 minutes. The resulting mixture was heated under reflux for 4 h. On cooling, the mixture was filtered and the filtrate was dried (Na2SO4) and evaporated in vacuo to give an oil. Bulb-to-bulb distillation gave the title compound (D26) as a yellow oil (8.0 g).
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3.3 g
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50 mL
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Synthesis routes and methods II

Procedure details

General experimental procedure for the preparation of 300 FIG. 10, Scheme D: Reaction conditions: (a) 1. NaH, THF, 0° C. to RT; 2. RCl; (b) 1. LDA, THF, −78° C.; 2. PhSeCl, HMPA, THF, −78° C. to RT; (c) MCPBA, CH2Cl2, 0° C. to RT. Typical experimental procedure for the preparation of 5-described for the case in which n=2 and R=Bn: Sodium hydride dispersion in oil (60%, 2.08 g, 52.0 mmol) was washed with anhydrous hexane (3×10 mL) under argon atmosphere, resuspended in dry THF (50 mL), and cooled to 0° C. A solution of d-valerolactam (97%, 4.65 g, 45.5 mmol) in dry THF (200 mL) was slowly added to the former suspension. The mixture was stirred at 0° C. for 30 min, and at room tempreature until cessation of hydrogen evolution. Benzyl chloride (5.2 mL, 45.4 mmol) was added dropwise under argon atmosphere, and the new mixture was refluxed until completion of the alkylation was observed on tlc (48 h). The reaction was quenched with H2O (200 mL), the layers were separated, and the aqueous phase was extracted first with Et2O then with CH2Cl2. The combined organic extracts were dried, and the solvent and the remaining. benzyl chloride were evaporated under vaccum to furnish N-benzyl-2-piperidone as a pale oil, which was used without purification. Yield: 69%. To a solution of N-benzyl-2-piperidone (2.0 g, 10.6 mmol) in dry THF (20 mL), cooled at −78° C. and under argon atmosphere, a solution of LDA (1.5 M, 14.84 mL, 22.3 mmol) was added dropwise. After stirring for 10 min, a solution of phenylselenyl chloride (97%, 2.09 g, 10.6 mmol) and HMPA (97%, 2.87 g, 15.9 mmol) in dry THF (20 mL) was slowly added at −78° C. The resulting orange solution was maintained at −78° C. for 20 min and left to reach room temperature. The reaction mixture was poured on H2O and extracted with Et2O. The combined organic extracts were subsequently washed with 10% aqueous NaOH, H2O, 10% aqueous HCl, and brine. The organic phase, dried and evaporated yielded an oil which was flash chromatographed (Et2O) to obtain N-benzyl-3-phenylselenyl-2-piperidone as a transparent brown oil. Yield: 69%. To a solution of N-benzyl-3-phenylselenyl-2-piperidone (2.69 g, 7.82 mmol) in CH2Cl2 (35 mL), cooled at 0° C., a solution of MCPBA (50%, 3.37 g, 9.76 mmol) in CH2Cl2 (40 mL) was slowly added. The mixture was allowed to reach room temperature and was stirred overnight (16 h). The crude reaction mixture was poured on a saturated aqueous NaHCO3 solution, dried and evaporated to yield an oil which was flash chromatographed (9:1 Et2O:MeOH) to yield pure N-benzyl-D3-piperidein-2-one. Yield: 90%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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